Flucloxacillin Sodium Impurity B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

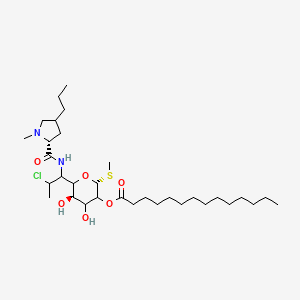

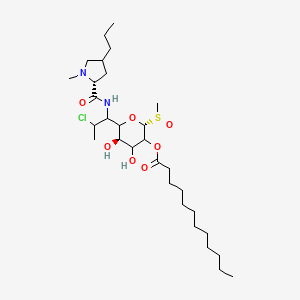

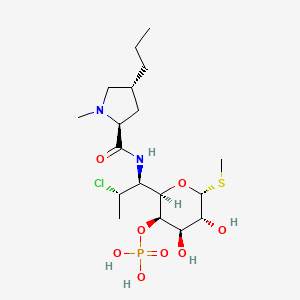

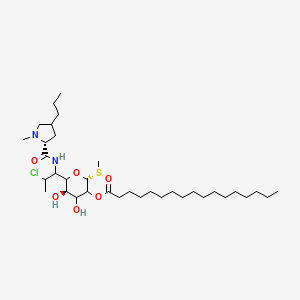

Flucloxacillin Sodium Impurity B is a chemical compound with the molecular formula C18H19ClFN3O4S and a molecular weight of 427.9 . It is also known as penilloic acids of flucloxacillin . The chemical name is (2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of Flucloxacillin Sodium Impurity B includes several functional groups, such as a 1,2-oxazole ring, a thiazolidine ring, and a carboxylic acid group . The presence of these groups contributes to the compound’s reactivity and biological activity.科学研究应用

Impurity Profiling in Pharmaceutical Forms

Raj et al. (2007) investigated the impurity profiling of dicloxacillin sodium, a related compound to Flucloxacillin. They identified impurities through HPLC analysis, isolated them, and characterized them using various spectroscopic methods. Their research is significant in understanding the impurities, including Flucloxacillin Sodium Impurity B, in pharmaceutical forms (Raj et al., 2007).

Stability-Indicative Assays

Fiorentino & Salgado (2012) developed a stability-indicative assay for Flucloxacillin Sodium in capsules. Their study is crucial for understanding how Flucloxacillin Sodium Impurity B behaves under various degradation conditions, such as acidic and basic hydrolysis (Fiorentino & Salgado, 2012).

Charge-Transfer Complex Studies

Refat & El-didamony (2006) examined the charge-transfer interactions of sodium flucloxacillin with various pi-electron acceptors. Their research offers insights into the electron-donating properties of Flucloxacillin Sodium Impurity B (Refat & El-didamony, 2006).

Analytical Methods for Flucloxacillin

Menezes et al. (2018) highlighted the analytical methods for determining Flucloxacillin, including high-performance liquid chromatography (HPLC). This research contributes to the methodologies for detecting and quantifying Flucloxacillin Sodium Impurity B (Menezes et al., 2018).

Metabolite Studies in Biological Systems

Everett et al. (1985) used 19F NMR spectroscopy to monitor the metabolites of Flucloxacillin in rat urine, providing an understanding of how Flucloxacillin Sodium Impurity B might behave in biological systems (Everett et al., 1985).

Immunochemical Aspects

Waddington et al. (2020) characterized the binding of Flucloxacillin to immune cells and analyzed peptides presented by human leukocyte antigen HLA-B*57:01. This study is relevant for understanding the immunological implications of Flucloxacillin Sodium Impurity B (Waddington et al., 2020).

Spectrophotometric Determination in Pharmaceuticals

Antakli et al. (2019) developed a method for determining Flucloxacillin Sodium in raw material through spectrophotometry, which is vital for quality control and ensuring the purity of pharmaceuticals containing Flucloxacillin Sodium Impurity B (Antakli et al., 2019).

属性

CAS 编号 |

1276016-89-7 |

|---|---|

产品名称 |

Flucloxacillin Sodium Impurity B |

分子式 |

C18H19ClFN3O4S |

分子量 |

427.89 |

外观 |

White to Off-White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)